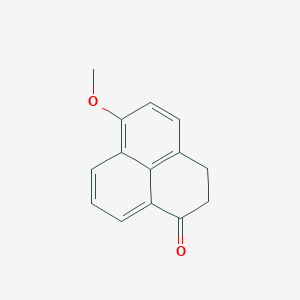

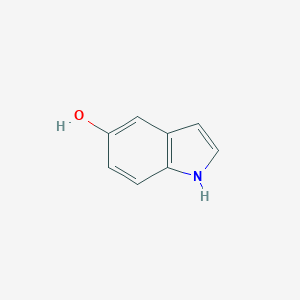

6-Methoxy-2,3-dihydrophenalen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of methoxy groups and dihydropyridine or dihydropyrimidine rings. For instance, the synthesis of 5-methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-one was achieved using anisaldehyde, methyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane, with a high yield of up to 95.4% . Similarly, the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines was accomplished through a reaction of lithiated methoxyallene with methoxymethyl isothiocyanate, followed by methylation and electrocyclisation . These methods could potentially be adapted for the synthesis of 6-Methoxy-2,3-dihydrophenalen-1-one.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques such as X-ray diffraction. For example, the 1,4-dihydropyridine ring in one of the studied compounds exhibits a flattened boat conformation, and the methoxyphenyl ring is nearly planar and perpendicular to the base of the boat . In another compound, the 1,4-dihydropyridine ring adopts a half-chair conformation . These findings suggest that the molecular structure of 6-Methoxy-2,3-dihydrophenalen-1-one might also exhibit interesting conformational characteristics, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds show that dihydropyridines can undergo aromatization to form pyridines under acidic conditions or by heating at elevated temperatures . This indicates that 6-Methoxy-2,3-dihydrophenalen-1-one may also be susceptible to similar reactions, leading to the formation of aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic and crystallographic methods. For instance, the single crystal of a synthesized compound was characterized by FT-IR, UV-visible, 1H NMR, and HRMS techniques, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide a foundation for understanding the properties of 6-Methoxy-2,3-dihydrophenalen-1-one, which could be expected to have similar spectroscopic features and reactivity parameters.

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Cells

Research has indicated the potential of 6-Methoxy-2,3-dihydrophenalen-1-one derivatives in inducing apoptosis in various cancer cell lines. For instance, 1-Methoxy-canthin-6-one, a compound related to 6-Methoxy-2,3-dihydrophenalen-1-one, has shown effectiveness in triggering apoptosis in human leukemia, thyroid carcinoma, and hepatocellular carcinoma cell lines. This activity was evident at concentrations below 10 micromol/L, indicating a potent apoptotic effect. Moreover, the compound demonstrated a synergistic effect with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in inducing cell death, suggesting its potential in combined antineoplastic therapies (Ammirante et al., 2006).

Chemical Studies and Synthesis

6-Methoxy-2,3-dihydrophenalen-1-one and its derivatives have been a subject of interest in chemical synthesis studies. For example, research has been conducted on the closed system pyrolysis of methoxyphenols as proxies for terrestrial biomass, involving compounds like 2,6-dimethoxyphenol, which are structurally similar to 6-Methoxy-2,3-dihydrophenalen-1-one. These studies help understand the chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Biological Activity in Agricultural Context

Derivatives of 6-Methoxy-2,3-dihydrophenalen-1-one have been identified to play roles in plant defense mechanisms. For instance, a compound isolated from corn seedlings, closely related to 6-Methoxy-2,3-dihydrophenalen-1-one, demonstrated inhibitory effects on the larval development of the European corn borer, a significant agricultural pest. This indicates the potential of such compounds in developing natural insecticides or enhancing crop resistance to pests (Klun et al., 1967).

Corrosion Inhibition

Some derivatives of 6-Methoxy-2,3-dihydrophenalen-1-one, specifically pyranopyrazole derivatives, have been studied for their application in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, suggesting their potential use in industrial settings for protecting metals (Yadav et al., 2016).

Safety And Hazards

The safety data sheet for 6-MDHP suggests avoiding dust formation and breathing vapors, mist, or gas . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

Propiedades

IUPAC Name |

6-methoxy-2,3-dihydrophenalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-4,6,8H,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNHZUOPYYVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(CCC3=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385064 |

Source

|

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2,3-dihydrophenalen-1-one | |

CAS RN |

100621-80-5 |

Source

|

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)

![2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B134681.png)

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)